molecular formula C5H8N2S B13160564 (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13160564
M. Wt: 128.20 g/mol
InChI Key: RLPSARLYTKXVSE-BYPYZUCNSA-N
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Description

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include heating in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, dihydrothiazoles, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with the thiazole ring substituted at a different position.

    (1S)-1-(1,3-oxazol-5-yl)ethan-1-amine: Contains an oxazole ring instead of a thiazole ring.

    (1S)-1-(1,3-imidazol-5-yl)ethan-1-amine: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1

InChI Key

RLPSARLYTKXVSE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CN=CS1)N

Canonical SMILES

CC(C1=CN=CS1)N

Origin of Product

United States

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